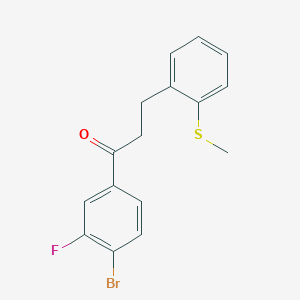

4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone

CAS No.: 898780-07-9

Cat. No.: VC2301551

Molecular Formula: C16H14BrFOS

Molecular Weight: 353.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898780-07-9 |

|---|---|

| Molecular Formula | C16H14BrFOS |

| Molecular Weight | 353.3 g/mol |

| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 |

| Standard InChI Key | UVAHRNJPYVSOKI-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F |

| Canonical SMILES | CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F |

Introduction

Chemical Structure and Properties

4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound characterized by multiple functional groups strategically positioned on its molecular framework. The compound incorporates a propiophenone backbone with halogen substitutions and a thiomethyl group, creating a unique chemical entity with specialized reactivity profiles .

Structural Features

The molecular structure comprises a propiophenone scaffold (a ketone derived from propionic acid) with several key structural elements:

-

A bromine atom at the 4' position of one phenyl ring

-

A fluorine atom at the 3' position of the same phenyl ring

-

A thiomethyl group (-SCH₃) attached to the 2-position of the second phenyl ring

-

A three-carbon propane chain connecting the two ring systems through a ketone functional group

Physical and Chemical Properties

The compound exhibits distinct physicochemical characteristics as outlined in Table 1:

Table 1: Physical and Chemical Properties of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone

Spectroscopic Identifiers

The compound can be characterized by specific spectroscopic identifiers that facilitate its analysis and identification in laboratory settings:

-

Standard InChI: InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3

-

Standard InChIKey: UVAHRNJPYVSOKI-UHFFFAOYSA-N

-

SMILES Notation: CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F

Synthesis Methods

The synthesis of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves multi-step organic reactions requiring precise control of reaction conditions and careful selection of reagents.

| Synthetic Approach | Key Reagents | Reaction Conditions | Advantages |

|---|---|---|---|

| Friedel-Crafts Acylation | 3-fluorobromobenzene, 2-thiomethylphenylpropionyl chloride, AlCl₃ | Anhydrous conditions, 0-25°C | Direct formation of the ketone linkage |

| Michael Addition | 4-bromo-3-fluorobenzaldehyde, 2-thiomethylacetophenone | Basic conditions, room temperature | Regioselective construction of carbon framework |

| Halogenation of Precursor | 3'-fluoro-3-(2-thiomethylphenyl)propiophenone, Br₂ or NBS | CH₂Cl₂, 0-25°C | Selective bromination at the 4' position |

| Cross-Coupling Strategy | 4-bromo-3-fluorophenyl bromide, 2-thiomethylphenylpropionyl metal complex | Pd catalyst, appropriate solvent | Versatile approach for forming C-C bonds |

Purification Methods

After synthesis, various purification techniques can be employed to obtain high-purity 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone:

-

Column chromatography (typically using silica gel with appropriate solvent systems)

-

Recrystallization from suitable solvent mixtures

-

Preparative high-performance liquid chromatography (HPLC)

-

Vacuum distillation for larger-scale preparations

Chemical Reactivity and Reaction Analysis

The reactivity of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone is dictated by its functional groups, each contributing distinct chemical behavior to the molecule.

Reactive Sites

The compound contains several reactive sites that can participate in various chemical transformations:

-

Carbonyl Group: Susceptible to nucleophilic addition, reduction, and condensation reactions

-

Bromine Substituent: Suitable for cross-coupling reactions, nucleophilic aromatic substitution

-

Fluorine Substituent: Imparts unique electronic effects and potential for specialized transformations

-

Thiomethyl Group: Capable of participating in oxidation, alkylation, and metal coordination

| Reaction Type | Description | Potential Products |

|---|---|---|

| Reduction | Reduction of the ketone using NaBH₄ or LiAlH₄ | Corresponding secondary alcohol derivative |

| Cross-Coupling | Suzuki, Stille, or Negishi coupling at the bromine position | Aryl-substituted derivatives |

| Oxidation | Oxidation of the thiomethyl group with H₂O₂ or m-CPBA | Sulfoxide or sulfone derivatives |

| Nucleophilic Substitution | Replacement of bromine with other nucleophiles | Amino, alkoxy, or thiol derivatives |

| Wittig Reaction | Reaction of the ketone with phosphonium ylides | Alkene derivatives |

| Grignard Addition | Addition of Grignard reagents to the ketone | Tertiary alcohol derivatives |

Comparison with Similar Compounds

Understanding the relationship between 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone and structurally related compounds provides context for its unique properties and potential applications.

Structural Analogs

Several compounds share structural similarities with 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone:

Table 4: Comparison of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone with Structural Analogs

Structure-Property Relationships

The subtle structural differences between these analogs can significantly influence their physicochemical properties and biological activities:

-

Electronic Effects: Fluorine substituents strongly affect electron distribution and reactivity

-

Steric Considerations: Position of substituents impacts molecular conformation and binding interactions

-

Lipophilicity: Bromine vs. chlorine substitution alters the compound's lipophilicity profile

-

Metabolic Stability: Position and nature of substituents influence susceptibility to metabolic transformations

-

Hydrogen Bonding Capacity: Thiomethyl vs. methoxy groups have different hydrogen bond accepting properties

Analytical Methods for Identification and Characterization

Accurate identification and characterization of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone require sophisticated analytical techniques.

Spectroscopic Techniques

Several spectroscopic methods can be employed for structural elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Characteristic signals for aromatic protons, methylene groups, and thiomethyl protons

-

¹³C NMR: Distinct signals for carbonyl carbon, aromatic carbons, and thiomethyl carbon

-

¹⁹F NMR: Specific signal for the fluorine substituent

-

-

Mass Spectrometry:

-

Molecular ion peak corresponding to molecular weight (m/z 353)

-

Fragment ions reflecting the loss of bromine, thiomethyl group, or cleavage at the ketone

-

-

Infrared Spectroscopy:

-

Strong absorption band for carbonyl group (typically around 1680-1700 cm⁻¹)

-

Characteristic bands for C-Br, C-F, and C-S bonds

-

Chromatographic Methods

Chromatographic techniques enable purification and analysis:

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase columns with appropriate mobile phase systems

-

UV detection at wavelengths corresponding to the aromatic and carbonyl chromophores

-

-

Gas Chromatography (GC):

-

Appropriate for volatilized derivatives or thermal stability assessment

-

Often coupled with mass spectrometry (GC-MS) for enhanced identification

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume